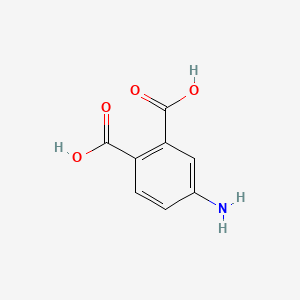

4-Aminophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSANYRLJHSQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063880 | |

| Record name | 4-Aminophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-21-9 | |

| Record name | 4-Aminophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ6K337ZYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophthalic Acid: Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and common experimental protocols associated with 4-aminophthalic acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Properties and Specifications

This compound, also known as 4-amino-1,2-benzenedicarboxylic acid, is a versatile organic compound widely used as a building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or beige crystalline powder | [2][3] |

| Melting Point | 344 °C (decomposes) | |

| Boiling Point | 465.1 ± 40.0 °C (Predicted) | [4] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Chemical and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5434-21-9 | |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| InChI | InChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | [1] |

| SMILES | C1=CC(=C(C=C1N)C(=O)O)C(=O)O | [1] |

| Predicted pKa | 3.41 ± 0.10 | [5] |

Molecular and Structural Information

The structure of this compound features a benzene (B151609) ring substituted with an amino group and two adjacent carboxylic acid groups. This combination of functional groups dictates its chemical reactivity and utility as a synthetic precursor.[2]

Chemical Structure

Caption: 2D structure of this compound.

Crystal Structure

As of the latest search, a detailed experimental crystal structure of this compound with bond lengths and angles is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed publications. Such data would typically be obtained through single-crystal X-ray diffraction analysis.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 12.33 | s | 2H | -COOH | [5][6] |

| 7.46-7.50 | d (J=8.8 Hz) | 1H | Ar-H | [5][6] |

| 6.49-6.53 | m | 2H | Ar-H | [5][6] |

| 5.95 | s | 1H | -NH₂ | [5][6] |

| 3.32 | s | 1H | -NH₂ | [5][6] |

Note: Spectrum recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3500-3300 | N-H stretching (amino group) |

| 3300-2500 | O-H stretching (carboxylic acid, broad) |

| 1700-1680 | C=O stretching (carboxylic acid) |

| 1620-1580 | N-H bending (amino group) and C=C stretching (aromatic ring) |

| 1300-1200 | C-O stretching (carboxylic acid) |

| 900-675 | C-H bending (aromatic ring) |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

UV-Vis Spectroscopy

In UV-Vis spectroscopy, this compound exhibits absorption maxima characteristic of an aromatic compound with electron-donating (amino) and electron-withdrawing (carboxylic acid) groups. The exact λmax values can be influenced by the solvent and pH. For the related p-aminobenzoic acid, absorption maxima are observed around 194 nm, 226 nm, and 278 nm.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-nitrophthalic acid.[5][6]

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Dissolution: Dissolve 1 g (4.73 mmol) of 4-nitrophthalic acid in 10 ml of anhydrous ethanol in a suitable reaction flask.[5][6]

-

Degassing: Stir the solution at room temperature and degas under an argon atmosphere.[5][6]

-

Catalytic Hydrogenation: Add 50 mg of 5% palladium on carbon (Pd/C) catalyst to the solution.[5][6] Bubble hydrogen gas through the solution to initiate the hydrogenation reaction.[5][6]

-

Reaction Monitoring: Continue the reaction for approximately 3 hours, monitoring the progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Filtration: After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.[5][6]

-

Concentration: Concentrate the filtrate by rotary evaporation to yield the product.[5][6]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. While benzene has been reported as a recrystallization solvent for a derivative of this compound, safer alternatives are recommended due to the toxicity of benzene.[8] Based on the solubility of similar compounds like p-aminobenzoic acid, a mixture of ethanol and water or ethyl acetate (B1210297) and water would be suitable solvent systems to try for recrystallization.[1]

General Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Methods

An HPLC method for the analysis of this compound has been described using a reverse-phase column.

Protocol:

-

Column: A reverse-phase column such as a C18 column is suitable.

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at an appropriate wavelength based on the UV-Vis spectrum.

-

Analysis: The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activity and Applications

While specific signaling pathways involving this compound are not well-documented, its primary biological relevance stems from its use as a hapten in the development of immunoassays.[9] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

Caption: Conceptual workflow of using this compound as a hapten.

In this context, this compound is covalently linked to a carrier protein, and the resulting conjugate is used to immunize an animal to produce antibodies that can specifically recognize the this compound moiety. These antibodies can then be used in various immunoassay formats for the detection of analytes containing a similar structural motif.

Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes, where its functional groups are modified to build more complex molecular architectures.[1][2] The biological activity of the final products is diverse and depends on the overall molecular structure. For instance, derivatives of the structurally related 4-hydroxyisophthalic acid have been investigated for their antimicrobial activity.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. This compound CAS#: 5434-21-9 [chemicalbook.com]

- 5. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminophthalic Acid: A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalic acid is a versatile organic compound characterized by a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and an amino group. This unique trifunctional structure makes it a valuable building block and functional moiety in a diverse range of scientific research applications. Its ability to participate in various chemical reactions, including amidation, esterification, and coordination with metal ions, has led to its use in the development of chemiluminescent probes, advanced materials such as metal-organic frameworks (MOFs), and as a key component in peptide synthesis and immunoassay development. This technical guide provides an in-depth overview of the primary research uses of this compound, complete with experimental protocols, quantitative data, and visualizations of key processes.

Core Applications in Research

The research applications of this compound are centered around its reactive functional groups, which allow for its incorporation into larger, more complex molecular architectures. The primary areas of its use include:

-

Chemiluminescence: As a derivative of phthalic acid, this compound is closely related to luminol (B1675438), one of the most well-known chemiluminescent compounds. The aminophthalate anion, which can be formed from this compound, is the light-emitting species in luminol's chemiluminescence.

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality of this compound allows it to act as an organic linker, coordinating with metal ions to form porous, crystalline structures known as MOFs. The presence of the amino group provides a site for post-synthetic modification, enabling the tuning of the MOF's properties for specific applications such as gas storage and catalysis.

-

Peptide Synthesis: this compound and its derivatives can be incorporated into peptides to introduce unique structural features or to serve as fluorescent probes. Its rigid structure can be used to induce specific conformations in peptide chains.

-

Immunoassay Development: Due to its relatively small size and antigenic potential when conjugated to a larger carrier molecule, this compound can function as a hapten. This allows for the production of specific antibodies that can be used to develop sensitive immunoassays for the detection of small molecules.

Chemiluminescence

While luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is the more famous chemiluminescent compound, its light-emitting species is the 3-aminophthalate (B1234034) dianion. This compound is an isomer of 3-aminophthalic acid. The synthesis of luminol typically starts from 3-nitrophthalic acid.[1][2][3][4][5][6] Although a direct synthesis of a highly chemiluminescent compound from this compound is less common, its derivatives are of research interest for tuning the emission properties of luminol-like systems.

Experimental Protocol: Synthesis of Luminol from 3-Nitrophthalic Acid

This protocol details the synthesis of luminol, a compound structurally related to this compound, to illustrate the general principles of phthalhydrazide (B32825) synthesis.

Step 1: Synthesis of 3-Nitrophthalhydrazide (B1587705) [5]

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

-

Heat the mixture gently with a microburner until the solid dissolves.

-

Add 4 mL of triethylene glycol and a boiling stone to the test tube.

-

Insert a thermometer and heat the solution, allowing the temperature to rise above 200°C. Maintain the temperature between 210-220°C for approximately two minutes.

-

Allow the solution to cool to about 100°C and then add 4 mL of hot water.

-

Cool the mixture to room temperature and collect the precipitated 3-nitrophthalhydrazide by vacuum filtration.

Step 2: Reduction of 3-Nitrophthalhydrazide to Luminol [5]

-

Transfer the 3-nitrophthalhydrazide to a large test tube.

-

Add 6.5 mL of a 10% sodium hydroxide (B78521) solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (B78146) (sodium hydrosulfite).

-

Wash the sides of the test tube with approximately 10 mL of water.

-

Heat the solution to boiling and maintain for 5 minutes with stirring.

-

Add 2.6 mL of glacial acetic acid.

-

Cool the solution to room temperature and then in an ice bath to complete crystallization.

-

Collect the luminol crystals by vacuum filtration.

Quantitative Data: Chemiluminescence of Luminol

| Parameter | Value | Reference |

| Chemiluminescence Quantum Yield (in DMSO) | 0.09 | [7] |

| Chemiluminescence Quantum Yield (in aqueous solution, pH 11-13) | 0.04 | [7] |

| Emission Maximum | ~425 nm | [8] |

Logical Relationship: Luminol Synthesis Pathway

Metal-Organic Frameworks (MOFs)

This compound is a valuable linker for the synthesis of functionalized MOFs. The amino group can serve as a basic site for CO2 capture or as a point of attachment for further chemical modifications (post-synthetic modification). While specific protocols for MOFs using this compound are not as prevalent as for its isomer, 5-aminoisophthalic acid, the general principles of solvothermal synthesis apply.

Experimental Protocol: General Solvothermal Synthesis of an Amino-Functionalized MOF

This protocol provides a general methodology for the synthesis of a MOF using an amino-functionalized dicarboxylic acid linker like this compound.[9][10][11][12][13][14][15]

-

In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zinc Nitrate, Copper Acetate) and this compound in a suitable solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of metal to linker is a critical parameter to be optimized.

-

A modulator, such as benzoic acid or acetic acid, can be added to control the crystallinity and phase of the resulting MOF.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a period ranging from 12 to 72 hours.

-

After the reaction, allow the oven to cool down slowly to room temperature.

-

Crystals of the MOF should have formed. Collect the solid product by decanting the mother liquor.

-

Wash the crystals with fresh DMF several times to remove unreacted starting materials.

-

To activate the MOF (i.e., remove the solvent from the pores), the DMF can be exchanged with a more volatile solvent like ethanol (B145695) or acetone, followed by heating under vacuum.

Quantitative Data: Properties of Amino-Functionalized MOFs

The following table presents typical properties of MOFs synthesized with amino-functionalized linkers, illustrating the expected range of values for a MOF based on this compound.

| Property | Typical Value Range |

| BET Surface Area | 500 - 3000 m²/g |

| Pore Volume | 0.3 - 1.5 cm³/g |

| CO₂ Adsorption Capacity | 1 - 5 mmol/g (at 1 bar) |

| Heat of Adsorption for CO₂ | 25 - 45 kJ/mol |

Note: These are representative values for amino-functionalized MOFs and would need to be experimentally determined for a specific MOF synthesized with this compound.

Diagram: MOF Synthesis and Activation Workflow

Peptide Synthesis

This compound derivatives, specifically 4-aminophthalimide (B160930), can be incorporated into peptides as fluorescent probes to study peptide structure and interactions.[1][2][16] These probes are valuable because they are small and their fluorescence is sensitive to the local environment. The synthesis involves preparing a protected amino acid derivative of 4-aminophthalimide and then using standard solid-phase peptide synthesis (SPPS) techniques.

Experimental Protocol: Incorporation of a 4-Aminophthalimide Probe into a Peptide

This protocol outlines the general steps for incorporating a custom fluorescent amino acid, derived from this compound, into a peptide sequence using Fmoc-based SPPS.[17][18][19]

Step 1: Synthesis of the Fmoc-protected 4-Aminophthalimide Amino Acid

-

Synthesize the desired 4-aminophthalimide-containing amino acid with a suitable linker arm.

-

Protect the alpha-amino group of this synthetic amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group using standard procedures.

Step 2: Solid-Phase Peptide Synthesis [17]

-

Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in DMF.

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first standard Fmoc-protected amino acid to the resin using a coupling agent such as HCTU or HATU in the presence of a base like N-methylmorpholine or collidine.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

For the incorporation of the fluorescent probe, use the synthesized Fmoc-protected 4-aminophthalimide amino acid in the coupling step.

-

After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Spectroscopic Properties of a 4-Aminophthalimide Probe

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Dichloromethane | ~360 | ~450 | High |

| Acetonitrile | ~365 | ~480 | Moderate |

| Water | ~370 | ~530 | Low |

Note: The exact values are dependent on the specific derivative of 4-aminophthalimide and its local environment within the peptide.[1][16]

Diagram: Peptide Synthesis with a Fluorescent Probe

Immunoassay Development

This compound can be used as a hapten to develop antibodies for immunoassays. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The resulting antibodies will be specific for the hapten.

Experimental Protocol: Hapten-Carrier Conjugation and Antibody Production

This protocol provides a general procedure for conjugating this compound to a carrier protein and for the subsequent production of polyclonal antibodies.[20][21][22][23][][25]

Step 1: Synthesis of an Activated this compound Derivative

-

To enable conjugation to a protein, one of the carboxylic acid groups of this compound is typically activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) such as EDC.

Step 2: Conjugation to a Carrier Protein [23]

-

Dissolve the carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the activated this compound derivative to the protein solution. The amino group of this compound will react with the NHS ester in a self-reaction if not protected, so the reaction conditions must be carefully controlled, or the amino group should be protected and deprotected accordingly. A more common approach would be to use the amino group of this compound to react with an activated carrier protein.

-

Alternatively, activate the carrier protein first. For example, use a bifunctional crosslinker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to introduce maleimide (B117702) groups onto the protein. Then, a derivative of this compound with a free thiol group can be reacted with the maleimide-activated protein.

-

Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Remove the unconjugated hapten by dialysis or size-exclusion chromatography.

Step 3: Antibody Production [23]

-

Emulsify the hapten-carrier conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization).

-

Immunize laboratory animals (e.g., rabbits or mice) with the emulsion via subcutaneous or intraperitoneal injections.

-

Administer booster immunizations with the conjugate emulsified in incomplete Freund's adjuvant at regular intervals (e.g., every 2-4 weeks).

-

Collect blood samples periodically and test the serum for the presence of specific antibodies using an enzyme-linked immunosorbent assay (ELISA).

-

Once a high antibody titer is achieved, the polyclonal antibodies can be purified from the serum using protein A or protein G affinity chromatography.

Diagram: Hapten-Carrier Conjugation for Antibody Production

Conclusion

This compound is a highly versatile and functionalized molecule with significant potential in various areas of scientific research. Its applications in chemiluminescence, as a building block for metal-organic frameworks, in the synthesis of functionalized peptides, and in the development of immunoassays highlight its importance as a tool for scientists and drug development professionals. The detailed methodologies and data presented in this guide provide a solid foundation for researchers looking to utilize this compound in their work. Further exploration into the synthesis of novel derivatives and their incorporation into advanced materials and biological probes is likely to expand the utility of this valuable compound.

References

- 1. d-nb.info [d-nb.info]

- 2. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luminol - Wikipedia [en.wikipedia.org]

- 4. Luminol Synthesis Protocol from Locally Available Materials [protocols.io]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 11. Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. research.setu.ie [research.setu.ie]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.uci.edu [chem.uci.edu]

- 18. peptide.com [peptide.com]

- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Aminophthalic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminophthalic acid, a versatile aromatic compound that has played a significant role in the advancement of chemical synthesis and pharmaceutical development. This document details its historical discovery, evolution of its synthesis, key physicochemical properties, and its applications as a crucial intermediate.

Discovery and Historical Context

The first documented synthesis of this compound is credited to Marston Taylor Bogert and Roemer Rex Renshaw in a 1908 publication in the Journal of the American Chemical Society.[1] Their work laid the foundation for the understanding and further exploration of this compound and its derivatives. Initially, the interest in aminophthalic acids was driven by the desire to create novel dyes and pigments. Over time, its utility has expanded significantly, particularly in the realm of medicinal chemistry and materials science.

Historically, the synthesis of this compound was a challenging endeavor. Early methods often resulted in mixtures of isomers (3-aminophthalic acid and this compound) which were difficult to separate due to their similar physical properties.[2] The development of more refined synthetic routes, primarily involving the reduction of 4-nitrophthalic acid, has been a critical advancement in making this compound readily available for research and industrial applications.

Physicochemical Properties

This compound is a beige to off-white crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5434-21-9 | [3][5] |

| Molecular Formula | C₈H₇NO₄ | [3][5] |

| Molecular Weight | 181.15 g/mol | [5] |

| Melting Point | 344 °C (decomposes) | [4][6] |

| Predicted pKa | 3.41 ± 0.10 | [7] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 4-nitrophthalic acid. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being the most prevalent in modern organic synthesis.

Historical Synthesis by Bogert and Renshaw (1908)

Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophthalic Acid

This method is widely used due to its high yield and purity of the final product.

Experimental Protocol:

Materials:

-

4-Nitrophthalic acid

-

Anhydrous ethanol (B145695)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Celite or diatomaceous earth

Procedure:

-

Dissolve 1 gram (4.73 mmol) of 4-nitrophthalic acid in 10 mL of anhydrous ethanol in a suitable reaction vessel.[4]

-

Stir the solution at room temperature and degas the system by bubbling argon or nitrogen through the solution.[4]

-

Carefully add 50 mg of 5% palladium on carbon catalyst to the reaction mixture.[4]

-

Bubble hydrogen gas through the solution while maintaining vigorous stirring.[4]

-

Monitor the reaction progress (typically 3 hours).[4]

-

Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield the product.[4]

Expected Yield: Approximately 96%.[4]

Product Characterization: The resulting product is typically an orange-colored oil or a beige powder.[4] The structure can be confirmed by ¹H NMR spectroscopy.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of organic molecules.

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are important building blocks in the pharmaceutical industry. For instance, its isomer, 3-aminophthalic acid, is a key precursor in the synthesis of Apremilast, a drug used to treat psoriatic arthritis.[7] While direct involvement in signaling pathways is not extensively documented for this compound itself, its derivatives are integral to the structure and function of various therapeutic agents.

Precursor for Dyes and Polymers

Historically and in modern applications, this compound is used in the synthesis of dyes and high-performance polymers.[3][8] The amino and carboxylic acid functional groups allow for the formation of amide and ester linkages, which are fundamental to the structure of many polymeric materials.

Role in Chemiluminescence

The isomer, 3-aminophthalic acid, is famously known as the product of the chemiluminescent oxidation of luminol (B1675438).[9][10] This reaction is a cornerstone of forensic science for the detection of blood. While this compound is not directly involved in the luminol reaction, the study of aminophthalic acids is closely tied to the field of chemiluminescence.

Logical Relationships and Workflows

The synthesis and application of this compound can be visualized through a series of logical steps and workflows.

Caption: Synthetic pathway and application workflow of this compound.

This diagram illustrates the primary synthetic route to this compound from 4-nitrophthalic acid and its subsequent functionalization for various applications in pharmaceuticals, dyes, and polymers.

Conclusion

From its initial discovery over a century ago, this compound has evolved from a subject of academic curiosity to a valuable and versatile building block in modern chemistry. Its straightforward synthesis and the reactivity of its functional groups have secured its place as an important intermediate in the production of a wide array of commercially significant compounds. Further research into the derivatives of this compound holds the potential for the development of new therapeutic agents and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 3. CAS 5434-21-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5434-21-9 [chemicalbook.com]

- 5. This compound | C8H7NO4 | CID 72912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5434-21-9 | FA10247 | Biosynth [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. getchem.com [getchem.com]

- 9. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]

- 10. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

Synthesis of 4-Aminophthalic Acid from 4-Nitrophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-aminophthalic acid from its precursor, 4-nitrophthalic acid. The primary transformation involves the reduction of the nitro group to an amine, a critical step in the synthesis of various compounds relevant to pharmaceutical and materials science. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway.

Core Synthesis Pathway: Reduction of 4-Nitrophthalic Acid

The conversion of 4-nitrophthalic acid to this compound is a classic reduction reaction. While historical methods have employed chemical reductants like tin or zinc in acidic media, these approaches are often plagued by purification challenges, including the formation of metal salt complexes.[1] Modern, more efficient, and cleaner methodologies predominantly rely on catalytic hydrogenation. This technique offers high yields and simpler product isolation.

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Catalytic hydrogenation stands out as the most prevalent and effective method for this synthesis. The choice of catalyst, solvent, and reaction conditions can be adapted based on the specific form of the starting material (free acid, its salt, or anhydride).

Method 1: Catalytic Hydrogenation of 4-Nitrophthalic Acid (Free Acid)

This protocol outlines the direct reduction of 4-nitrophthalic acid using palladium on carbon (Pd/C) as the catalyst in an ethanol solvent. It is a straightforward method that provides a high yield of the desired product.[2]

Experimental Protocol:

-

Dissolve 1.0 g (4.73 mmol) of 4-nitrophthalic acid in 10 mL of anhydrous ethanol in a suitable reaction vessel.

-

Stir the solution at room temperature and degas the system by bubbling argon through the solution.

-

Add 50 mg of 5% palladium on carbon (Pd/C) catalyst to the solution in a single portion.

-

Bubble hydrogen gas through the stirred solution.

-

Continue the reaction for 3 hours at room temperature.

-

Upon completion, filter the solution through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophthalic Acid | [2] |

| Mass of Starting Material | 1.0 g (4.73 mmol) | [2] |

| Catalyst | 5% Palladium on Carbon | [2] |

| Catalyst Loading | 50 mg | [2] |

| Solvent | Anhydrous Ethanol | [2] |

| Solvent Volume | 10 mL | [2] |

| Reaction Time | 3 hours | [2] |

| Temperature | Room Temperature | [2] |

| Product Mass | 820 mg | [2] |

| Yield | 96% | [2] |

Method 2: Catalytic Hydrogenation of 4-Nitrophthalic Acid Disodium (B8443419) Salt

This method involves the hydrogenation of the disodium salt of 4-nitrophthalic acid in an aqueous solution.[1] This approach can be advantageous due to the high solubility of the salt in water and can lead to nearly quantitative yields.

Experimental Protocol:

-

Prepare a solution of the disodium salt of 4-nitrophthalic acid in water.

-

Introduce Raney nickel catalyst to the aqueous solution.

-

Hydrogenate the mixture at a moderate pressure (e.g., 3 atm) and a temperature of 70°C.

-

The reaction is typically complete in about 15 minutes under these conditions. Low-pressure reduction on a Parr apparatus may require several hours.

-

After the reaction, remove the catalyst by filtration.

-

Acidify the resulting colorless solution containing the amino acid, which can then be used directly for subsequent steps or for product isolation.

| Parameter | Value | Reference |

| Starting Material | Disodium salt of 4-nitrophthalic acid | [1] |

| Catalyst | Raney Nickel | [1] |

| Solvent | Water | [1] |

| Pressure | Moderate (e.g., 3 atm) | [1] |

| Temperature | 70°C | [1] |

| Reaction Time | ~15 minutes | [1] |

| Yield | Essentially Quantitative | [1] |

Method 3: Catalytic Hydrogenation of 4-Nitrophthalic Anhydride (B1165640)

In some synthetic routes, the anhydride of 4-nitrophthalic acid is used as the starting material. This can be directly hydrogenated to form 4-aminophthalic anhydride.[3][4]

Experimental Protocol:

-

Dissolve 1.93 g of 4-nitrophthalic anhydride in 200 mL of dry ethyl ether in a Paar hydrogenator.

-

Add 0.10 g of 5% palladium on charcoal (Pd/C) to the solution.

-

Hydrogenate the mixture at 39 psi and room temperature until hydrogen consumption ceases.

-

Remove the catalyst by filtration.

-

Remove the ether from the filtrate under vacuum while maintaining the temperature between 0°C and -5°C. This yields a mixture of a yellow crystalline solid and a non-crystalline viscous mass.

-

The 4-aminophthalic anhydride can be further purified by extraction.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophthalic Anhydride | [3][4] |

| Mass of Starting Material | 1.93 g | [3][4] |

| Catalyst | 5% Palladium on Charcoal | [3][4] |

| Catalyst Loading | 0.10 g | [3][4] |

| Solvent | Dry Ethyl Ether | [3][4] |

| Solvent Volume | 200 mL | [3][4] |

| Pressure | 39 psi | [3][4] |

| Temperature | Room Temperature | [3][4] |

| Product | 4-Aminophthalic Anhydride | [3][4] |

| Product Mass | 0.86 g | [3][4] |

Synthesis Workflow

The overall workflow from the starting material to the final product, including the key decision points based on the form of the starting material, is illustrated below.

Caption: Workflow for the synthesis of this compound/anhydride.

Conclusion

The synthesis of this compound from 4-nitrophthalic acid is most effectively achieved through catalytic hydrogenation. This method is versatile, allowing for the use of the free acid, its salt, or its anhydride as the starting material. The protocols detailed in this guide, particularly those employing palladium on carbon or Raney nickel catalysts, offer high to quantitative yields and represent the current standard for this chemical transformation in research and development settings. Careful selection of the solvent and reaction conditions is crucial for optimizing the reaction efficiency and simplifying product purification.

References

chemical and physical properties of 4-Aminophthalic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalic acid (4-APA) is an aromatic amino acid, a derivative of phthalic acid, characterized by an amino group at the fourth position of the benzene (B151609) ring. This compound serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, dyes, and polymers. Its unique structure, possessing both acidic carboxylic groups and a basic amino group, imparts amphoteric properties and allows for a variety of chemical modifications. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in areas relevant to drug development.

Chemical and Physical Properties

This compound is typically a white to beige or yellow crystalline powder.[1][2] It is soluble in water and polar organic solvents.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [4][5] |

| Molecular Weight | 181.15 g/mol | [4][5] |

| Appearance | White to gray to brown powder to crystal | [6] |

| Melting Point | 344 °C (decomposes) | [4][5] |

| Boiling Point | 465.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Predicted) | 3.41 ± 0.10 | [4] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR | In DMSO-d₆: δ 12.33 (s, 2H, COOH), 7.46-7.50 (d, J=8.8 Hz, 1H), 6.49-6.53 (m, 2H), 5.95 (s, 1H), 3.32 (s, 1H). | [1][4] |

| ¹³C NMR | Data not readily available in the searched literature. | |

| Infrared (IR) | Characteristic peaks for O-H and C=O stretching from the acid groups, and N-H stretching from the primary amine are expected. For a similar compound, 4-aminoterephthalic acid, peaks were observed at 3507 cm⁻¹ (O-H stretch), 1688 cm⁻¹ (C=O stretch), 3392 cm⁻¹, and 1592 cm⁻¹ (primary amines). | [7] |

| UV-Vis | Spectra are available but specific absorption maxima (λmax) were not detailed in the provided search results. For a related compound, 4-aminophenol (B1666318), absorption maxima are at 194, 218, and 272 nm. | [8][9] |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the reduction of 4-nitrophthalic acid.

Synthesis of this compound from 4-Nitrophthalic Acid

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Nitrophthalic acid

-

Anhydrous ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Argon gas

Procedure:

-

Dissolve 1 g (4.73 mmol) of 4-nitrophthalic acid in 10 ml of anhydrous ethanol in a suitable reaction vessel.[1][4]

-

Stir the solution at room temperature and degas the system by bubbling argon through the solution.[1][4]

-

Carefully add 50 mg of 5% palladium on carbon catalyst to the reaction mixture.[1][4]

-

Bubble hydrogen gas through the solution to initiate the hydrogenation reaction.[1][4]

-

Continue the reaction for approximately 3 hours, monitoring the progress by a suitable method (e.g., TLC).[1][4]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1][4]

-

Concentrate the filtrate by evaporation under reduced pressure to yield the product.[1][4]

Purification:

The crude product, often obtained as an orange oily product, can be further purified by recrystallization from a suitable solvent system, such as water or ethanol/water mixtures, to obtain a crystalline solid.[1][4]

Applications in Research and Drug Development

While direct involvement in signaling pathways is not well-documented for this compound itself, its structural motifs are of interest in medicinal chemistry. Its isomer, 3-aminophthalic acid, has been identified as a ligand for the E3 ubiquitin ligase cereblon, a key component in the mechanism of action of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). This suggests that derivatives of aminophthalic acids could be explored for their potential in targeted protein degradation.

Furthermore, this compound is utilized in the synthesis of various heterocyclic compounds and as a linker in coordination polymers and metal-organic frameworks (MOFs). Its application has also been noted in the production of monoclonal antibodies, where it can be used as a hapten.[5][10]

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. The straightforward synthesis from its nitro precursor makes it readily accessible for a range of applications. While its direct biological activity and role in signaling pathways remain an area for further investigation, its structural similarity to compounds with known biological functions, such as in targeted protein degradation, suggests potential for future drug discovery efforts. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound | 5434-21-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 5434-21-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 5434-21-9 [chemicalbook.com]

- 5. This compound | 5434-21-9 | FA10247 | Biosynth [biosynth.com]

- 6. This compound CAS#: 5434-21-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 10. 4-氨基苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Aminophthalic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalic acid and its derivatives represent a versatile class of organic compounds with a privileged scaffold that has garnered significant interest in medicinal chemistry and materials science. The presence of both a primary aromatic amine and two carboxylic acid functionalities (often in the form of an anhydride (B1165640) or imide) provides a unique platform for chemical modification, leading to a diverse array of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and experimental evaluation of this compound derivatives, with a focus on their emerging roles as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the reduction of the readily available 4-nitrophthalic acid. This can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media. The resulting this compound can then be converted into a variety of derivatives.

A common and efficient one-step method for the synthesis of 4-amino substituted phthalimides involves the reaction of 4-aminophthalic anhydride with a primary amine. This reaction is atom-efficient and tolerates a wide range of substituents on the amine, allowing for the generation of a diverse library of compounds.

Experimental Protocol: One-Step Synthesis of 4-Amino Substituted Phthalimides

Materials:

-

4-Aminophthalic anhydride

-

Appropriate primary amine (e.g., alkyl, aryl, or heterocyclic amine)

-

Glacial acetic acid (solvent)

Procedure:

-

Dissolve 4-aminophthalic anhydride (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add the primary amine (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 4-amino substituted phthalimide (B116566).

Potential Therapeutic Applications

This compound derivatives have shown promise in several therapeutic areas, primarily due to their ability to interact with various biological targets.

Anticancer Activity

The phthalimide scaffold is a key feature in several anticancer agents, including the notorious thalidomide (B1683933) and its more recent, safer analogs like lenalidomide (B1683929) and pomalidomide. These molecules are known to exert their effects through various mechanisms, including the inhibition of angiogenesis and immunomodulation.

Recent research has explored the potential of 4-aminophthalimide (B160930) derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP can lead to synthetic lethality, a promising strategy for targeted cancer therapy. While direct IC50 values for this compound derivatives as PARP inhibitors are still emerging in the literature, the structural similarities to known PARP inhibitors suggest this is a promising avenue for further investigation.

Another potential mechanism of anticancer action for phthalimide derivatives is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway plays a complex role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound derivatives have been investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit essential bacterial enzymes.

Chemiluminescence and Bio-imaging

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a well-known chemiluminescent compound, is a derivative of 3-aminophthalic acid. The structurally related this compound derivatives also exhibit interesting photophysical properties. Their fluorescence and potential for chemiluminescence make them valuable candidates for the development of probes for bio-imaging and as reagents in diagnostic assays.

Quantitative Data

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following tables summarize representative quantitative data for related phthalimide derivatives to illustrate their potential.

Table 1: Anticancer Activity of Phthalimide Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phthalimide-Thiazole Hybrid 5b | MCF-7 (Breast) | 0.2 ± 0.01 | Doxorubicin | 0.8 ± 0.05 |

| Phthalimide-Thiazole Hybrid 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Doxorubicin | 0.9 ± 0.06 |

| Phthalimide-Thiazole Hybrid 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Doxorubicin | 0.7 ± 0.04 |

| Curcumin-Phthalimide K3F21 | PC3 (Prostate) | ~5 | Curcumin | ~20 |

Note: Data for phthalimide derivatives with different substitutions are presented to highlight the potential of the scaffold.[1][2]

Table 2: Antimicrobial Activity of Phthalimide Derivatives (MIC Values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Hypothetical Derivative A | Staphylococcus aureus | - | Ciprofloxacin | - |

| Hypothetical Derivative B | Escherichia coli | - | Ciprofloxacin | - |

| Hypothetical Derivative C | Pseudomonas aeruginosa | - | Ciprofloxacin | - |

| Hypothetical Derivative D | Candida albicans | - | Fluconazole | - |

Note: Specific MIC values for a broad range of this compound derivatives are not yet widely available in the literature and represent an area for future research.

Key Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Caption: Workflow for determining the MIC of a compound using the broth microdilution assay.

PARP Inhibition Assay

The activity of PARP inhibitors can be assessed using various commercially available kits that typically measure the amount of poly(ADP-ribose) (PAR) produced.

Caption: Workflow for a typical PARP inhibition assay.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various biological targets. While research into their anticancer and antimicrobial properties is ongoing, the initial findings, particularly in the context of PARP and TGF-β inhibition, are encouraging. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activity. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and to guide the rational design of next-generation therapeutic agents based on this privileged chemical scaffold.

References

A Technical Guide to the Spectroscopic Analysis of 4-Aminophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Structural and Spectroscopic Overview

4-Aminophthalic acid (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is an aromatic compound containing a benzene (B151609) ring substituted with one amino (-NH₂) group and two adjacent carboxylic acid (-COOH) groups. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature, which is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has exchangeable protons from the carboxylic acid and amine groups.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) | Notes |

| 12.33 | Singlet (broad) | 2H | -COOH | The acidic protons of the two carboxylic acid groups. Often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. |

| 7.46 - 7.50 | Doublet | 1H | H-6 | Aromatic proton adjacent to a carboxylic acid group. The coupling (J = 8.8 Hz) is with H-5. |

| 6.49 - 6.53 | Multiplet | 2H | H-3, H-5 | Aromatic protons. H-5 is adjacent to both H-6 and the amino group. H-3 is adjacent to the amino group and a carboxylic acid group. Their signals overlap. |

| 5.95 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine. This peak is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |

| 3.32 | Singlet | - | H₂O | Residual water in the DMSO-d₆ solvent. |

Solvent: DMSO-d₆

As of the latest literature review, a specific, experimentally verified ¹³C NMR spectrum with peak assignments for this compound is not available. However, based on established chemical shift ranges for substituted benzene rings, the following predictions can be made:

-

Carboxylic Acid Carbons (-COOH): Expected to appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons (C-NH₂): The carbon directly attached to the amino group is expected to be shielded and appear around 150 ppm.

-

Aromatic Carbons (C-COOH): Carbons attached to the carboxylic acid groups would be found near 130-140 ppm.

-

Aromatic Carbons (C-H): The remaining aromatic carbons would resonate between 110-130 ppm.

Without experimental data, a quantitative table is not provided to ensure accuracy.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis is typically performed on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

While a detailed peak-by-peak assignment from a verified spectrum of this compound is not published, a reliable interpretation can be made based on the known functional groups and data from structurally similar compounds like 4-aminoterephthalic acid.[1]

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 3200 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, Two Bands |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad |

| ~3050 | C-H Stretch | Aromatic | Weak to Medium |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp |

| ~1600 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1400 | O-H Bend | Carboxylic Acid (-COOH) | Medium |

| ~1250 | C-O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~800-900 | C-H Bend (out-of-plane) | Substituted Aromatic | Medium to Strong |

Experimental Protocols & Workflows

Accurate spectroscopic data relies on meticulous sample preparation and data acquisition.

The general workflow for the complete spectroscopic characterization of a solid sample like this compound is outlined below.

Caption: Workflow for NMR and FTIR analysis of this compound.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument include a 90° pulse, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Material Preparation: Gently heat spectroscopy-grade potassium bromide (KBr) in an oven (e.g., at 110°C for 2-4 hours) and allow it to cool in a desiccator to ensure it is completely dry. Water absorption can obscure important spectral features.

-

Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the this compound sample into a very fine powder.

-

Mixing: Add about 100-150 mg of the dry KBr to the mortar. Mix gently but thoroughly with the sample powder until the mixture is homogeneous.

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The resulting pellet should be thin and transparent.

-

Background Scan: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and run a background scan.

-

Sample Scan: Replace the blank with the sample pellet and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

References

4-Aminophthalic Acid as a Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalic acid is a versatile aromatic compound containing both amino and carboxylic acid functional groups. This unique structure allows it to act as a valuable monomer in the synthesis of various polymers, including polyimides, polyamides, and polyesters. The presence of the reactive amine and carboxylic acid moieties on a rigid phthalic acid backbone enables the formation of polymers with desirable thermal, mechanical, and chemical properties. This technical guide provides a comprehensive overview of the role of this compound as a monomer, with a focus on the synthesis, properties, and characterization of the resulting polymers. While direct experimental data for polymers derived exclusively from this compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar polymer systems to provide representative protocols and property profiles.

Polyimide Synthesis from 4-Aminophthalic Anhydride (B1165640)

The history of aromatic polyimides dates back to 1908, with the first synthesis involving 4-aminophthalic anhydride.[1] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and other advanced industries. The synthesis of polyimides from 4-aminophthalic anhydride typically proceeds via a two-step polycondensation reaction involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).

Two-Step Polycondensation

The most common method for polyimide synthesis is a two-step process.[2] In the first step, a dianhydride reacts with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the context of this compound, its anhydride form, 4-aminophthalic anhydride, can theoretically undergo self-condensation or react with other diamines or dianhydrides. More commonly, a related dianhydride is reacted with a diamine. The second step involves the conversion of the poly(amic acid) to the final polyimide through either thermal or chemical imidization, which involves the elimination of water.[2]

Experimental Protocol: Two-Step Synthesis of a Polyimide Film

This protocol describes a representative synthesis of a polyimide film using pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA), which is a well-documented system analogous to what could be expected with this compound derivatives.

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) to create a solution of approximately 15-20 wt%.

-

Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred ODA solution at room temperature.

-

Continue stirring under a nitrogen atmosphere for 8-12 hours to ensure the formation of a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and heat it according to a staged curing cycle:

-

80°C for 2 hours to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

300°C for 1 hour to ensure complete imidization.

-

-

After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

-

One-Step High-Temperature Solution Polycondensation

For soluble polyimides, a one-step synthesis can be employed. This method involves heating a stoichiometric mixture of the dianhydride and diamine in a high-boiling solvent to temperatures of 180-220°C. The water formed during imidization is continuously removed, often by azeotropic distillation.

Experimental Protocol: One-Step Synthesis of a Soluble Polyimide

This protocol outlines a general one-step synthesis of a soluble polyimide.

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of the dianhydride and diamine.

-

Add a high-boiling solvent such as m-cresol (B1676322) or a mixture of NMP and o-dichlorobenzene (e.g., 4:1 v/v).[1] A catalyst, such as isoquinoline, may also be added.

-

-

Polymerization:

-

Heat the reaction mixture to 180-200°C with vigorous stirring under a nitrogen flow.

-

Continuously remove the water of imidization via the Dean-Stark trap.

-

Maintain the reaction at this temperature for 3-5 hours.[1]

-

-

Isolation:

-

After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727).

-

Filter, wash the polymer with methanol and hot water, and dry under vacuum at 80-100°C.

-

Properties of Aromatic Polyimides

The properties of polyimides are highly dependent on the specific monomers used. Aromatic polyimides, in general, exhibit the following characteristics:

| Property | Typical Value Range |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 250 - 400 °C |

| Decomposition Temperature (Td) | > 500 °C |

| Mechanical Properties | |

| Tensile Strength | 100 - 200 MPa |

| Tensile Modulus | 3 - 5 GPa |

| Elongation at Break | 5 - 10 % |

| Electrical Properties | |

| Dielectric Constant (1 MHz) | 2.9 - 3.5 |

| Dielectric Strength | > 100 kV/mm |

Note: These values are representative of aromatic polyimides and can vary significantly based on the monomer composition and processing conditions.

Polyamide Synthesis from this compound

The presence of both an amino group and two carboxylic acid groups makes this compound a suitable monomer for the synthesis of polyamides. Polyamides are characterized by the repeating amide linkage (-CO-NH-) in the polymer backbone.

Low-Temperature Solution Polycondensation

A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diacid chloride with a diamine in a polar aprotic solvent. In this case, this compound would first need to be converted to its diacid chloride derivative.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol provides a representative procedure for the synthesis of an aromatic polyamide.

-

Monomer Preparation:

-

Prepare the diacid chloride of a dicarboxylic acid (e.g., isophthaloyl chloride or terephthaloyl chloride). If using this compound, it would first need to be converted to 4-aminophthaloyl dichloride.

-

-

Polymerization:

-

In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a diamine (e.g., m-phenylenediamine (B132917) or p-phenylenediamine) in a polar aprotic solvent like DMAc containing a small amount of an acid scavenger such as pyridine (B92270) or triethylamine.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an equimolar amount of the diacid chloride to the stirred diamine solution.

-

Allow the reaction to proceed at this temperature for 1-2 hours and then at room temperature for an additional 2-3 hours.

-

-

Isolation:

-

Precipitate the polyamide by pouring the reaction mixture into a non-solvent like water or methanol.

-

Filter the polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.

-

Properties of Aromatic Polyamides

Aromatic polyamides, also known as aramids, are known for their high strength and thermal resistance.

| Property | Typical Value Range |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| Decomposition Temperature (Td) | > 450 °C |

| Mechanical Properties | |

| Tensile Strength | 150 - 300 MPa |

| Tensile Modulus | 5 - 15 GPa |

| Elongation at Break | 2 - 5 % |

Note: These values are representative of aromatic polyamides and are highly dependent on the specific monomer combination and polymer processing.

Polyester (B1180765) Synthesis from this compound

The carboxylic acid groups of this compound can react with diols to form polyesters, which contain repeating ester linkages (-COO-) in the main chain. The amino group would likely need to be protected during this reaction to prevent side reactions.

Melt Polycondensation

Melt polycondensation is a common industrial process for producing polyesters. This method involves heating the monomers above their melting points in the presence of a catalyst and removing the condensation byproduct (e.g., water or ethylene (B1197577) glycol) under vacuum.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a general procedure for polyester synthesis.

-

Esterification/Transesterification:

-

In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, charge the dicarboxylic acid (or its dimethyl ester) and a diol in a molar ratio of approximately 1:1.2. If using this compound, the amino group should be protected.

-

Add a suitable catalyst, such as antimony trioxide or titanium tetrabutoxide.

-

Heat the mixture to 180-220°C under a nitrogen atmosphere to initiate the esterification (or transesterification) reaction, distilling off the water (or methanol) that is formed.

-

-

Polycondensation:

-

Once the initial reaction is complete (as indicated by the cessation of byproduct distillation), gradually increase the temperature to 250-280°C and apply a high vacuum (<1 torr).

-

Continue the reaction under these conditions for several hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

-

-

Isolation:

-

Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

-

Properties of Aromatic Polyesters

Aromatic polyesters exhibit good thermal and mechanical properties, though generally less robust than polyimides and aramids.

| Property | Typical Value Range |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Melting Temperature (Tm) | 250 - 350 °C |

| Mechanical Properties | |

| Tensile Strength | 50 - 150 MPa |

| Tensile Modulus | 2 - 4 GPa |

| Elongation at Break | 5 - 50 % |

Note: These values are representative and depend on the specific monomers and the degree of crystallinity of the polyester.

Visualizations of Polymerization Pathways and Workflows

Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of a polyimide film.

Polyamide Synthesis Signaling Pathway

Caption: Signaling pathway for aromatic polyamide synthesis.

Polyester Synthesis Experimental Workflow

Caption: Experimental workflow for polyester synthesis via melt polycondensation.

Conclusion